molecular formula C16H17O4P B12613241 4-Acetylphenyl ethyl phenylphosphonate CAS No. 918660-74-9

4-Acetylphenyl ethyl phenylphosphonate

Cat. No.: B12613241
CAS No.: 918660-74-9
M. Wt: 304.28 g/mol
InChI Key: NJMPYXIRRBGFAQ-UHFFFAOYSA-N
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Description

4-Acetylphenyl ethyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an acetyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl ethyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic acid with ethyl phenylphosphinate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction is often carried out under microwave irradiation to achieve high yields in a short time.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using nickel-catalyzed electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites, ethyl phenylphosphinate, and diphenylphosphine oxide . This method is efficient and can be adapted for large-scale preparations using inexpensive carbon electrodes.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl ethyl phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl ethyl phenylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl ethyl phenylphosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s phosphonate group is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 4-Acetylphenyl methyl phenylphosphonate
  • Ethyl phenylphosphinate
  • Diphenylphosphine oxide

Comparison: 4-Acetylphenyl ethyl phenylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain enzymes and exhibits different reactivity in substitution and oxidation reactions .

Properties

CAS No.

918660-74-9

Molecular Formula

C16H17O4P

Molecular Weight

304.28 g/mol

IUPAC Name

1-[4-[ethoxy(phenyl)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C16H17O4P/c1-3-19-21(18,16-7-5-4-6-8-16)20-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3

InChI Key

NJMPYXIRRBGFAQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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